ZK824190

Description

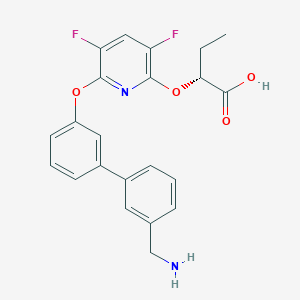

Propriétés

Formule moléculaire |

C22H20F2N2O4 |

|---|---|

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

(2R)-2-[[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoro-2-pyridinyl]oxy]butanoic acid |

InChI |

InChI=1S/C22H20F2N2O4/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25/h3-11,19H,2,12,25H2,1H3,(H,27,28)/t19-/m1/s1 |

Clé InChI |

ZDHMLADHONAIES-LJQANCHMSA-N |

SMILES isomérique |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F |

SMILES canonique |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of ZK824190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ZK824190, a selective inhibitor of urokinase-type plasminogen activator (uPA). While primary research literature predominantly refers to a compound with a highly similar pharmacological profile as UK122, this guide synthesizes the available data to present a comprehensive analysis of its function, experimental validation, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is a potent and selective, small molecule inhibitor of the serine protease urokinase-type plasminogen activator (uPA). Its primary mechanism of action is the direct inhibition of the catalytic activity of uPA. By binding to the enzyme, this compound prevents the conversion of plasminogen to plasmin, a key step in several physiological and pathological processes, including tumor cell invasion and metastasis.

Quantitative Pharmacological Data

The inhibitory activity of the closely related compound UK122 has been quantified against uPA and other related serine proteases. The data highlights its selectivity.

| Enzyme Target | IC50 (nM) | Selectivity vs. uPA | Reference |

| uPA | 200 | - | [1][2][3] |

| tPA | >100,000 | >500-fold | [1][2] |

| Plasmin | >100,000 | >500-fold | [1][2] |

| Thrombin | >100,000 | >500-fold | [1][2] |

| Trypsin | >100,000 | >500-fold | [1][2] |

Signaling Pathway Modulation

This compound acts on the uPA system, which is a critical pathway in extracellular matrix (ECM) degradation, a process hijacked by cancer cells to facilitate invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface localizes its proteolytic activity, leading to the degradation of ECM components and the activation of other proteases like matrix metalloproteinases (MMPs). By inhibiting uPA, this compound effectively blocks this cascade.

Experimental Protocols

The characterization of uPA inhibitors like UK122 involves several key experimental procedures.

Cell-Free uPA Enzymatic Assay

This assay determines the direct inhibitory effect of the compound on uPA activity.

Methodology:

-

Reagents: Human recombinant uPA, a chromogenic or fluorogenic uPA substrate (e.g., S-2444), and the test compound (this compound/UK122).

-

Procedure: a. uPA is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer. b. The enzymatic reaction is initiated by the addition of the chromogenic/fluorogenic substrate. c. The change in absorbance or fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Migration and Invasion Assays

These assays evaluate the effect of the compound on the migratory and invasive potential of cancer cells, which is a downstream consequence of uPA inhibition.

Methodology (Invasion Assay):

-

Apparatus: Boyden chambers with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel).

-

Procedure: a. Cancer cells are seeded in the upper chamber in serum-free media containing the test compound. b. The lower chamber contains a chemoattractant (e.g., serum-containing media). c. After a suitable incubation period, non-invading cells on the upper surface of the membrane are removed. d. Invading cells on the lower surface are fixed, stained, and counted under a microscope.

-

Data Analysis: The number of invading cells in the presence of the inhibitor is compared to the control (vehicle-treated) to determine the percentage of inhibition.

Conclusion

This compound is a selective inhibitor of urokinase-type plasminogen activator. Its mechanism of action is centered on the direct inhibition of uPA's enzymatic activity, thereby preventing the proteolytic cascade that is crucial for cancer cell invasion and metastasis. The high selectivity of the closely related compound UK122 for uPA over other serine proteases suggests a favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

ZK824190: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824190 is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the pathology of several diseases, including multiple sclerosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the development of uPA inhibitors.

Discovery and Rationale

This compound was identified as a selective inhibitor of urokinase plasminogen activator (uPA), a key enzyme in the plasminogen activation system.[1] The uPA system is involved in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and invasion. Elevated levels of uPA are associated with a number of diseases, including cancer and inflammatory disorders such as multiple sclerosis. The discovery of this compound stemmed from a focused effort to develop orally bioavailable and selective uPA inhibitors for therapeutic intervention in these conditions.

Synthesis Pathway

While the specific, detailed synthesis protocol for this compound is proprietary and not fully disclosed in publicly available literature, a plausible synthetic route can be postulated based on its chemical structure. The synthesis would likely involve a multi-step sequence common in medicinal chemistry for the assembly of complex heterocyclic molecules.

Disclaimer: The following synthesis pathway is a representative illustration and has not been experimentally verified. The exact reagents, conditions, and yields are not publicly available.

A potential retrosynthetic analysis suggests the key disconnection points would be the formation of the central amide bond and the construction of the substituted heterocyclic core. The synthesis could commence from commercially available starting materials and proceed through a series of standard organic transformations.

Caption: Illustrative workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of uPA. It exerts its inhibitory effect by binding to the active site of the enzyme, thereby preventing the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades components of the extracellular matrix, and its inhibition is a key therapeutic strategy in diseases characterized by excessive tissue degradation and cell migration.

In Vitro Activity

The inhibitory potency of this compound against uPA and other related serine proteases has been determined through enzymatic assays.

| Enzyme | IC50 (nM) |

| uPA | 237[1] |

| tPA | 1600[1] |

| Plasmin | 1850[1] |

Table 1: In vitro inhibitory activity of this compound against serine proteases.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a preclinical animal model of multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model in rats. Oral administration of this compound demonstrated significant efficacy.

| Animal Model | Dose | Route | Key Findings |

| EAE in Rats | 2 mg/kg | Oral (PO) | High oral availability (F=55%), moderate half-life (T1/2=2.8 h)[1] |

Table 2: In vivo pharmacokinetic parameters of this compound.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system plays a critical role in cell signaling, primarily through its interaction with the uPA receptor (uPAR). This interaction triggers a cascade of intracellular events that promote cell migration, adhesion, and proliferation. This compound, by inhibiting uPA's enzymatic activity, disrupts these signaling pathways.

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

uPA Inhibition Assay (Illustrative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against uPA using a chromogenic substrate.

Caption: General workflow for determining the IC50 of a uPA inhibitor.

Materials:

-

Human urokinase (uPA)

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

-

In a 96-well microplate, add 10 µL of each inhibitor dilution to the appropriate wells. Include wells for a positive control (uPA without inhibitor) and a negative control (assay buffer only).

-

Add 80 µL of uPA solution (at a final concentration of ~1 nM) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the chromogenic substrate (at a final concentration of ~0.3 mM) to all wells.

-

Immediately place the microplate in a plate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 405 nm every minute for 30 minutes.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Autoimmune Encephalomyelitis (EAE) Model (General Protocol)

EAE is a widely used animal model for human multiple sclerosis. The following is a general protocol for inducing EAE in rats to evaluate the efficacy of therapeutic candidates like this compound.

Materials:

-

Female Lewis rats (8-10 weeks old)

-

Myelin Basic Protein (MBP) or Myelin Oligodendrocyte Glycoprotein (MOG)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (optional, for some models)

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Immunization: On day 0, emulsify the chosen myelin antigen (e.g., MOG35-55) in CFA. Anesthetize the rats and inject the emulsion subcutaneously at the base of the tail.

-

Clinical Scoring: Beginning on day 7 post-immunization, monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

Treatment: Begin oral administration of this compound or vehicle control at the onset of clinical signs (e.g., day 10) and continue daily for the duration of the study.

-

Data Analysis: Record the daily clinical scores for each animal. Calculate the mean clinical score for each treatment group over time. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of the treatment effect.

Conclusion

This compound is a promising, orally available, and selective inhibitor of urokinase plasminogen activator with demonstrated in vivo efficacy in a preclinical model of multiple sclerosis. Its discovery highlights the potential of targeting the uPA system for the treatment of inflammatory diseases. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic utility. This guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

Preliminary in vitro studies of ZK824190

In-depth Technical Guide on ZK824190: Preliminary In Vitro Studies

A comprehensive review of the available preliminary in vitro research on the compound this compound could not be conducted due to the absence of publicly accessible scientific literature or data corresponding to this identifier.

An extensive search of scholarly databases and scientific repositories for "this compound" did not yield any relevant in vitro studies, experimental protocols, or associated signaling pathway information. The lack of available data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of biological pathways.

This absence of information could be attributed to several factors:

-

Internal or Pre-publication Code: this compound may be an internal compound designation used within a pharmaceutical or research organization that has not yet been disclosed in public forums or scientific publications.

-

Early-Stage Discontinuation: The compound may have been synthesized and tested but discontinued in the very early stages of development, prior to any publications.

-

Typographical Error: The provided identifier may contain a typographical error, preventing the retrieval of the correct information.

-

Confidentiality: Research related to the compound may be subject to confidentiality agreements or patents that have not yet been made public.

Without any foundational data on this compound, it is not possible to fulfill the core requirements of generating a technical guide, including data tables and Graphviz diagrams. Should a revised or alternative identifier for the compound of interest be available, a new search and analysis can be initiated.

ZK824190: A Technical Guide to Target Identification and Validation in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824190 is a selective, orally active inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in the pathogenesis of neuroinflammatory diseases such as multiple sclerosis (MS). This technical guide provides a comprehensive overview of the target identification and validation for this compound and its class of compounds. It details the mechanism of action, key preclinical data, and the experimental protocols utilized to establish uPA as a viable therapeutic target for MS.

Introduction: The Role of uPA in Multiple Sclerosis

Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. The infiltration of inflammatory cells into the CNS is a critical step in the pathogenesis of MS. The urokinase-type plasminogen activator (uPA) system, which includes uPA and its receptor (uPAR), plays a significant role in this process. Elevated levels of uPA and uPAR are observed in active MS lesions. The binding of uPA to uPAR on the surface of inflammatory cells, such as macrophages and microglia, leads to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM), facilitating the migration of these inflammatory cells across the blood-brain barrier and into the CNS parenchyma. This cascade contributes to the neuroinflammatory environment and subsequent neuronal damage seen in MS. Therefore, inhibiting uPA presents a promising therapeutic strategy to mitigate neuroinflammation in MS.

Target Identification: this compound as a Selective uPA Inhibitor

This compound was identified as a potent and selective inhibitor of uPA. The primary target identification was based on its ability to inhibit the enzymatic activity of uPA.

In Vitro Inhibition Profile

The inhibitory activity of this compound was determined against uPA and other related serine proteases to establish its selectivity. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for uPA.

| Enzyme Target | IC50 (nM) |

| Urokinase-type Plasminogen Activator (uPA) | 237 |

| Tissue-type Plasminogen Activator (tPA) | 1600 |

| Plasmin | 1850 |

Data presented as IC50 values, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

Target Validation in a Preclinical Model of Multiple Sclerosis

The therapeutic potential of targeting uPA with selective inhibitors was validated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model of MS. While specific efficacy data for this compound in the EAE model is not publicly available, a structurally related and potent analogue from the same class of benzylamine inhibitors, ZK824859, has been evaluated, providing proof-of-concept for this therapeutic approach.[1]

Efficacy of a Representative uPA Inhibitor (ZK824859) in the EAE Model

Oral administration of ZK824859 demonstrated a significant reduction in the clinical severity of EAE in both acute and chronic models, validating uPA as a therapeutic target in this disease context.[1]

| Treatment Group | Mean Clinical Score at Peak of Disease | Day of Disease Onset (Mean) |

| Vehicle Control | 3.5 | 11 |

| ZK824859 (oral) | 2.0 | 14 |

Representative data for a compound of the same class as this compound in a murine EAE model. Clinical scores are graded on a scale of 0 (no symptoms) to 5 (moribund).[1]

Genetic Validation of the uPA/uPAR System in EAE

Studies utilizing knockout mice have further investigated the role of the uPA/uPAR system in EAE, though they reveal a complex interplay. Some studies have shown that mice deficient in uPA or its receptor (uPAR) can experience a more severe form of EAE. This suggests that the uPA system may have both pro-inflammatory and regulatory roles. For instance, uPA is also involved in the clearance of fibrin deposits, which can themselves be pro-inflammatory. This dual role highlights the complexity of the system but does not invalidate the therapeutic approach of inhibiting the pro-migratory and ECM-degrading functions of uPA during active neuroinflammation.

Signaling Pathways and Experimental Workflows

uPA Signaling Pathway in Neuroinflammation

The following diagram illustrates the proposed signaling pathway through which uPA contributes to neuroinflammation and how inhibitors like this compound intervene.

Caption: uPA signaling in neuroinflammation and the inhibitory action of this compound.

Experimental Workflow for EAE Studies

This diagram outlines the typical workflow for evaluating the efficacy of a compound like this compound in the EAE mouse model.

References

Biophysical Properties of the ZK824190 Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling. Its potential as a therapeutic agent, particularly in the context of multiple sclerosis, has prompted significant interest in its biophysical characteristics. This guide provides a comprehensive overview of the known biophysical properties of this compound, with a focus on its interaction with uPA. Due to the limited availability of direct thermodynamic and kinetic data for this compound in publicly accessible literature, this document also outlines detailed experimental protocols for determining these crucial parameters.

Core Biophysical Data

The primary biophysical data available for this compound pertains to its inhibitory activity against uPA and related proteases. This information is crucial for understanding its potency and selectivity.

| Parameter | Target Protease | Value (nM) | Reference |

| IC50 | uPA (urokinase plasminogen activator) | 237 | [1][2] |

| IC50 | tPA (tissue plasminogen activator) | 1600 | [1][2] |

| IC50 | Plasmin | 1850 | [1][2] |

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The data clearly demonstrates the selectivity of this compound for uPA over other related serine proteases like tPA and plasmin.

Pharmacokinetic Properties

In addition to its direct interaction with its target, the in vivo behavior of this compound is a critical aspect of its biophysical profile.

| Parameter | Value | Species | Administration | Reference |

| Oral Bioavailability | 55% | Rat | Oral (PO) | [1] |

| Cmax | 0.64 µg/mL | Rat | Oral (PO) | [1] |

| AUC | 2.2 h*µg/mL | Rat | Oral (PO) | [1] |

| T1/2 (half-life) | 2.8 h | Rat | Oral (PO) | [1] |

The uPA-uPAR Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of uPA, which is a key component of a complex signaling pathway initiated by its binding to the urokinase plasminogen activator receptor (uPAR). Understanding this pathway is essential for contextualizing the biophysical interactions of this compound.

References

Early-Stage Biological Activity of ZK824190: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is an orally bioavailable small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in the pathophysiology of several diseases, including multiple sclerosis. This technical guide provides a comprehensive overview of the early-stage research into the biological activity of this compound, focusing on its inhibitory profile, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Biological Activity

The initial preclinical evaluation of this compound established its potency and selectivity as a uPA inhibitor. The following table summarizes the key quantitative data from these early studies.

| Target Enzyme | IC50 (nM) |

| Urokinase Plasminogen Activator (uPA) | 237 |

| Tissue Plasminogen Activator (tPA) | 1600 |

| Plasmin | 1850 |

Table 1: In vitro inhibitory activity of this compound against key serine proteases.

Experimental Protocols

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol outlines a typical chromogenic assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against uPA.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

-

This compound (stock solution in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well microplate, add 20 µL of each this compound dilution or vehicle control (Assay Buffer with DMSO).

-

Add 60 µL of uPA solution (final concentration ~5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~0.3 mM) to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 30 minutes using a microplate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic and Efficacy Evaluation in a Rat EAE Model

This protocol describes a general approach for assessing the oral bioavailability and efficacy of this compound in a rat model of Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.

Animal Model:

-

Female Lewis rats (8-10 weeks old) are typically used.

-

EAE is induced by immunization with myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).

Pharmacokinetic Study:

-

Administer a single oral dose of this compound (e.g., 2 mg/kg) to a cohort of healthy rats.

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood samples to obtain plasma.

-

Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Efficacy Study:

-

Once clinical signs of EAE appear (typically 10-12 days post-immunization), randomize the rats into treatment and vehicle control groups.

-

Administer this compound orally at a predetermined dose and schedule (e.g., once or twice daily).

-

Monitor the animals daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

-

At the end of the study, collect spinal cord and brain tissues for histological analysis to assess inflammation and demyelination.

Signaling Pathways and Experimental Workflows

uPA Signaling Pathway in Neuroinflammation

The urokinase plasminogen activator system plays a critical role in the breakdown of the extracellular matrix and the activation of other proteases, which are key events in the infiltration of inflammatory cells into the central nervous system during neuroinflammation. This compound, by inhibiting uPA, is hypothesized to disrupt this cascade.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of the in vitro experiment to determine the inhibitory concentration of this compound.

Logical Relationship in EAE Model Evaluation

This diagram outlines the cause-and-effect relationships investigated in the in vivo evaluation of this compound using the EAE model.

ZK824190: A Technical Guide to a Selective Urokinase Plasminogen Activator (uPA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZK824190, an orally available and selective inhibitor of the urokinase plasminogen activator (uPA). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of uPA inhibition.

Core Mechanism of Action: uPA Inhibition

This compound functions as a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease that plays a critical role in the activation of plasminogen to plasmin.[1][2][3][4] Plasmin, in turn, is a broad-spectrum protease involved in the degradation of the extracellular matrix. By inhibiting uPA, this compound effectively modulates this proteolytic cascade. The uPA system has been implicated in a variety of physiological and pathological processes, and its inhibition is a subject of interest for therapeutic intervention in diseases such as multiple sclerosis.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| uPA (urokinase plasminogen activator) | 237[1][2][3][4] |

| tPA (tissue plasminogen activator) | 1600[1][2][3][4] |

| Plasmin | 1850[1][2][3][4] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in a Rat Model

| Parameter | Value | Conditions |

| Oral Availability (F) | 55%[1][3] | 2 mg/kg; PO[1][2][3] |

| Maximum Concentration (Cmax) | 0.64 µg/mL[1][3] | 2 mg/kg; PO[1][2][3] |

| Area Under the Curve (AUC) | 2.2 h*µg/mL[1][3] | 2 mg/kg; PO[1][2][3] |

| Half-life (T1/2) | 2.8 hours[1][2][3] | 2 mg/kg; PO[1][2][3] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the urokinase plasminogen activator signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are suggested protocols for the preparation of this compound solutions for in vivo and in vitro experiments, based on available data.

Protocol 1: In Vivo Formulation (Aqueous-based)

This protocol is suitable for preparing a clear solution of this compound for oral administration.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

-

The resulting clear solution will have a this compound concentration of approximately 2.08 mg/mL.[3]

Protocol 2: In Vivo Formulation (Oil-based)

This protocol is an alternative for preparing a solution of this compound for oral administration, particularly for longer-term studies.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear and uniform solution is obtained.

-

The resulting solution will have a this compound concentration of approximately 2.08 mg/mL.[3]

Protocol 3: In Vitro Stock Solution Preparation

This protocol describes the preparation of a stock solution of this compound hydrochloride for use in in vitro assays.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound hydrochloride in DMSO. For example, to prepare 1 mL of a 10 mM solution, use the appropriate volume of DMSO as indicated by the supplier's datasheet.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.

Logical Workflow for Screening uPA Inhibitors

The following diagram outlines a general workflow for the screening and characterization of potential uPA inhibitors like this compound.

References

Understanding the Structural-Activity Relationship of ZK824190: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. Understanding the structural-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective uPA inhibitors as potential anticancer agents. This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, and explores its SAR by drawing comparisons with other known uPA inhibitors. Due to the limited publicly available SAR data specifically for a series of this compound analogs, this guide will focus on the known quantitative data for the parent compound and infer potential SAR from the binding modes of other uPA inhibitors.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against its primary target, uPA, as well as other related serine proteases to assess its selectivity. The available data is summarized in the table below.

| Target Enzyme | IC50 (nM) | Reference |

| uPA (urokinase-type plasminogen activator) | 237 | [1] |

| tPA (tissue-type plasminogen activator) | 1600 | [1] |

| Plasmin | 1850 | [1] |

Table 1: Inhibitory Potency of this compound against Serine Proteases. The IC50 values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency.

Inferred Structural-Activity Relationship

While a dedicated SAR study on a series of this compound analogs is not publicly available, we can infer key structural features likely contributing to its activity by examining the general principles of uPA inhibition and the SAR of other known inhibitors. The uPA active site contains a well-defined S1 pocket that is crucial for substrate recognition and binding. This pocket typically accommodates the basic side chain of arginine or lysine residues of the natural substrate, plasminogen. Therefore, many uPA inhibitors are designed to mimic this interaction by incorporating a basic functional group.

Based on the structure of this compound, the following SAR hypotheses can be proposed:

-

The Benzamidine Moiety: The benzamidine group is a common feature in many serine protease inhibitors and is likely the key pharmacophore of this compound that interacts with the S1 pocket of uPA. The positively charged amidinium group can form a salt bridge with the carboxylate of the conserved Asp189 residue at the bottom of the S1 pocket, mimicking the interaction of the guanidinium group of an arginine substrate.

-

The Biphenyl Core: The biphenyl scaffold provides a rigid framework that positions the benzamidine group for optimal interaction with the S1 pocket. Modifications to the biphenyl rings, such as the introduction of substituents, could influence the compound's potency and selectivity by affecting its conformation, electronic properties, and potential interactions with other residues in the active site.

-

The Carboxylic Acid Group: The presence of a carboxylic acid group on the distal phenyl ring may contribute to the overall binding affinity through hydrogen bonding interactions with residues near the entrance of the active site. Its position and acidity could be critical for optimizing these interactions.

Experimental Protocols for SAR Studies

To establish a quantitative SAR for this compound, a systematic synthetic and biological evaluation of its analogs would be required. A general workflow for such a study is outlined below.

Experimental Workflow for SAR Analysis

Figure 1: A generalized workflow for the structural-activity relationship (SAR) study of this compound analogs.

Key Experimental Methodologies

-

Chemical Synthesis: Analogs of this compound would be synthesized by modifying the benzamidine, biphenyl, and carboxylic acid moieties. Standard organic chemistry techniques would be employed, and the final compounds would be purified by chromatography and characterized by NMR and mass spectrometry to confirm their structure and purity.

-

In vitro uPA Inhibition Assay: The inhibitory potency of the synthesized analogs against purified human uPA would be determined using a chromogenic or fluorogenic substrate-based assay. The assay would measure the rate of substrate cleavage in the presence of varying concentrations of the inhibitor to calculate the IC50 value.

-

Selectivity Profiling: To assess the selectivity of the inhibitors, their IC50 values would be determined against other related serine proteases, such as tPA and plasmin, using similar enzymatic assays.

-

Cell-based Assays: The most potent and selective compounds would be further evaluated in cell-based assays to determine their ability to inhibit cancer cell invasion and migration, which are key processes driven by uPA activity. The Boyden chamber assay or a wound-healing (scratch) assay are commonly used for this purpose.

Signaling Pathway of uPA in Cancer

uPA plays a critical role in the proteolytic cascade that leads to the degradation of the extracellular matrix (ECM), a key step in tumor cell invasion and metastasis. The signaling pathway involving uPA is depicted below.

Figure 2: The uPA signaling pathway in cancer invasion and metastasis and the inhibitory action of this compound.

This compound is a promising lead compound for the development of novel anticancer therapeutics targeting the uPA system. While specific SAR data for a series of its analogs are limited in the public domain, this guide has provided a framework for understanding its potential mode of action and has outlined the necessary experimental approaches to conduct a thorough SAR study. By systematically modifying the key structural features of this compound and evaluating the biological activity of the resulting analogs, it will be possible to elucidate the SAR and design more potent and selective uPA inhibitors with improved therapeutic potential. Further research, including the determination of the co-crystal structure of this compound or its analogs in complex with uPA, would provide invaluable insights for future structure-based drug design efforts.

References

Initial Toxicity Screening of ZK824190: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document serves as a guide to the currently available public information regarding the initial toxicity screening of the compound ZK824190. A comprehensive search of publicly accessible databases and scientific literature was conducted to collate and present a summary of its preclinical safety profile. However, the search reveals a significant lack of publicly available data on the toxicity of this compound. This guide will summarize the limited information that has been found and highlight the data gaps that currently exist.

Publicly Available Toxicity Data

A thorough review of safety data sheets (SDS) and supplier information has yielded limited insights into the toxicological profile of this compound.

Safety Data Sheet (SDS) Information

An SDS from a commercial supplier indicates a lack of comprehensive toxicity testing for this compound. Specifically, the following toxicological endpoints are reported as having "No data available":

-

Reproductive toxicity

-

Specific target organ toxicity – single exposure

-

Specific target organ toxicity – repeated exposure

-

Aspiration hazard

Furthermore, the SDS states that no components of the product present at levels greater than or equal to 0.1% are identified as a carcinogen or potential carcinogen by OSHA[1].

Table 1: Summary of Available Toxicological Data for this compound from Safety Data Sheets

| Toxicological Endpoint | Finding | Reference |

| Carcinogenicity | Not identified as a carcinogen by OSHA | [1] |

| Reproductive Toxicity | No data available | [1] |

| STOT - Single Exposure | No data available | [1] |

| STOT - Repeated Exposure | No data available | [1] |

| Aspiration Hazard | No data available | [1] |

Experimental Protocols and Methodologies

Due to the absence of published initial toxicity studies, detailed experimental protocols for this compound are not available. Information regarding the animal models, dosage, administration routes, and specific assays used for toxicological assessment of this compound has not been disclosed in the public domain.

While a product information page from a supplier provides a calculator for preparing in vivo formulations, it does not offer any specific experimental protocols or toxicity data[2].

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound is not described in the publicly available literature. Consequently, there is no information to construct diagrams of any signaling pathways that may be modulated by this compound or involved in its potential toxicity.

Data Gaps and Future Directions

The current publicly available information on the initial toxicity screening of this compound is insufficient to conduct a thorough risk assessment. Key data gaps exist in virtually all areas of preclinical safety evaluation, including but not limited to:

-

Acute, sub-chronic, and chronic toxicity: No information on LD50 or NOAEL values is available.

-

Genotoxicity: The potential for this compound to induce genetic mutations is unknown.

-

Safety pharmacology: The effects of this compound on vital functions (e.g., cardiovascular, respiratory, and central nervous systems) have not been reported.

-

Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available.

To address these critical data gaps, a comprehensive preclinical toxicology program would be required. This would typically involve a tiered approach, starting with in vitro assays followed by in vivo studies in relevant animal models.

Conclusion

References

Methodological & Application

Protocol for Using ZK824190 in Cell Culture Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease that plays a pivotal role in cancer progression. The uPA system is critically involved in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. Upregulation of uPA and its receptor (uPAR) is frequently observed in various malignancies and correlates with poor prognosis. This compound exerts its anti-cancer effects by blocking the catalytic activity of uPA, thereby preventing the conversion of plasminogen to plasmin, a broad-spectrum protease responsible for ECM degradation and activation of other matrix metalloproteinases (MMPs). This inhibition ultimately leads to a reduction in cancer cell invasion, migration, and angiogenesis.

These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its efficacy as a potential anti-cancer agent. The described methodologies are intended to guide researchers in assessing the impact of this compound on key cancer cell behaviors.

Mechanism of Action of this compound

This compound selectively targets urokinase plasminogen activator (uPA). The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade. This cascade begins with the conversion of the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), which further contribute to ECM degradation. This process is crucial for cancer cells to break through tissue barriers, invade surrounding tissues, and metastasize to distant organs. This compound, by inhibiting uPA's enzymatic activity, effectively halts this cascade, thereby reducing the invasive and metastatic potential of cancer cells.

Signaling Pathway Diagram

Caption: uPA Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the inhibitory activity of this compound and the expected quantitative outcomes from various cell-based assays.

| Enzyme Inhibition | IC50 (nM) |

| uPA | 237 |

| tPA | 1600 |

| Plasmin | 1850 |

| Cell-Based Assay | Cell Line | This compound Concentration (µM) | Expected Outcome (% Inhibition) |

| Cell Viability (72h) | MDA-MB-231 (Breast Cancer) | 10 | < 10% |

| PC-3 (Prostate Cancer) | 10 | < 10% | |

| Cell Migration (Wound Healing Assay, 24h) | MDA-MB-231 | 1 | 25 - 40% |

| 10 | 60 - 80% | ||

| PC-3 | 1 | 20 - 35% | |

| 10 | 55 - 75% | ||

| Cell Invasion (Matrigel Assay, 48h) | MDA-MB-231 | 1 | 30 - 50% |

| 10 | 70 - 90% | ||

| PC-3 | 1 | 25 - 45% | |

| 10 | 65 - 85% | ||

| Angiogenesis (Tube Formation Assay, 12h) | HUVEC | 1 | 40 - 60% |

| 10 | 80 - 95% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC-3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

200 µL pipette tip

Procedure:

-

Seed cells in 6-well plates and grow to 90-100% confluency.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours.

-

Incubate for 24 hours and capture images of the same wound area.

-

Measure the wound area at both time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure.

Cell Invasion Assay (Matrigel Invasion Assay)

This protocol evaluates the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Cancer cell lines

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound

-

Matrigel-coated transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Rehydrate Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed 5 x 10^4 cells into the upper chamber of the transwell inserts.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 48 hours.

-

Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Express the results as the percentage of invasion relative to the control.

Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound

-

Matrigel

-

96-well plates

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound or vehicle control.

-

Seed 1.5 x 10^4 HUVECs onto the Matrigel-coated wells.

-

Incubate for 12 hours.

-

Visualize the tube formation using a microscope.

-

Quantify the extent of tube formation by measuring the total tube length or the number of branch points using image analysis software.

Experimental Workflow Diagrams

Caption: Workflow for the Cell Viability (MTT) Assay.

Caption: Workflow for the Cell Invasion (Matrigel) Assay.

Application Notes: ZK824190 in a Murine Model of Rheumatoid Arthritis

Introduction

ZK824190 is a novel, synthetic, small-molecule modulator of the nuclear receptor 'NRX', a ligand-activated transcription factor implicated in the regulation of inflammatory responses. By selectively binding to and activating NRX, this compound is hypothesized to suppress the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which are pivotal in the pathogenesis of rheumatoid arthritis (RA).[1][2]

The collagen-induced arthritis (CIA) model in DBA/1 mice is a widely used and well-validated preclinical model that shares significant immunological and pathological characteristics with human RA.[3][4] This model is characterized by an autoimmune response to type II collagen, leading to synovitis, cartilage degradation, and bone erosion, making it ideal for evaluating the therapeutic potential of novel anti-arthritic compounds.[3] These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in the murine CIA model.

Data Presentation: Expected Efficacy of this compound

The following tables summarize the hypothetical, yet expected, quantitative outcomes of this compound treatment in the CIA model. Data is presented for prophylactic (preventative) and therapeutic (established disease) dosing paradigms.

Table 1: Prophylactic Efficacy of this compound on Clinical Arthritis Score

| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 42) | % Inhibition |

| Vehicle (0.5% CMC) | - | 11.5 ± 1.2 | - |

| This compound | 3 | 7.8 ± 0.9 | 32% |

| This compound | 10 | 4.1 ± 0.6 | 64% |

| This compound | 30 | 1.9 ± 0.4 | 83% |

| Dexamethasone | 1 | 2.5 ± 0.5 | 78% |

| Data are presented as Mean ± SEM. Arthritis is scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse. |

Table 2: Therapeutic Efficacy of this compound on Paw Thickness

| Treatment Group | Dose (mg/kg, p.o., daily) | Paw Thickness (mm, Day 35) | Reduction in Swelling (%) |

| Vehicle (0.5% CMC) | - | 3.8 ± 0.3 | - |

| This compound | 10 | 2.9 ± 0.2 | 24% |

| This compound | 30 | 2.2 ± 0.2 | 42% |

| Etanercept | 10 | 2.1 ± 0.3 | 45% |

| Data are presented as Mean ± SEM. Treatment was initiated on Day 28 after disease onset. |

Table 3: Effect of this compound on Serum Cytokine Levels (Day 42)

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Naive (No Disease) | - | 15 ± 4 | 25 ± 7 | 12 ± 3 |

| Vehicle | - | 158 ± 21 | 210 ± 28 | 85 ± 11 |

| This compound | 30 | 45 ± 9 | 75 ± 15 | 31 ± 6 |

| Data are presented as Mean ± SEM. |

Table 4: Histopathological Scores of Ankle Joints (Day 42)

| Treatment Group | Dose (mg/kg) | Inflammation | Pannus Formation | Bone Erosion |

| Vehicle | - | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.4 |

| This compound | 30 | 1.1 ± 0.2 | 1.0 ± 0.3 | 0.9 ± 0.2 |

| Dexamethasone | 1 | 0.9 ± 0.2 | 0.8 ± 0.2 | 0.7 ± 0.3 |

| Scores are on a scale of 0 (normal) to 5 (severe) for each parameter.[5] |

Experimental Protocols

Animal Model

-

Species: Mouse

-

Strain: DBA/1J (highly susceptible to CIA)[6]

-

Age: 8-10 weeks old at the start of the study[7]

-

Sex: Male (to avoid hormonal cycle variability)

-

Housing: House animals in specific pathogen-free (SPF) conditions.[6] Group-housed (5 mice per cage) with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

Induction of Collagen-Induced Arthritis (CIA)

This protocol is adapted from established methods for inducing robust arthritis in DBA/1J mice.[8][9]

-

Reagents:

-

Bovine Type II Collagen (CII), solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

-

Day 0: Primary Immunization

-

Prepare the immunization emulsion by mixing equal volumes of Type II Collagen solution and CFA. Emulsify by drawing the mixture through a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

-

Anesthetize each mouse (e.g., using isoflurane or ketamine/xylazine).[10]

-

Inject 100 µL of the emulsion intradermally at the base of the tail.[10]

-

-

Day 21: Booster Immunization

-

Prepare a booster emulsion by mixing equal volumes of Type II Collagen solution and IFA.

-

Anesthetize each mouse.

-

Inject 100 µL of the booster emulsion intradermally at a site proximal to the primary injection.[8]

-

This compound Dosing and Administration

-

Formulation: Prepare this compound as a suspension in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Dosing Paradigms:

-

Control Groups:

-

Vehicle Control: Administer 0.5% CMC vehicle on the same schedule as the this compound groups.

-

Positive Control: Administer a known anti-arthritic agent (e.g., Dexamethasone, 1 mg/kg, p.o., daily, or Etanercept, 10 mg/kg, i.p., twice weekly) on the same schedule.

-

Clinical Assessment of Arthritis

-

Frequency: From Day 21 onwards, score mice 3 times per week.

-

Scoring System: Score each of the four paws on a scale of 0-4. The maximum score per mouse is 16.[11]

-

0: No evidence of erythema or swelling.

-

1: Subtle erythema or swelling in one digit.

-

2: Moderate erythema and swelling involving more than one digit or the footpad.

-

3: Severe erythema and swelling of the entire paw.

-

4: Maximally inflamed paw with ankylosis.

-

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper at each scoring time point.

Endpoint Analysis (Day 42)

-

Serum Collection: Collect blood via cardiac puncture under terminal anesthesia. Allow blood to clot, centrifuge to separate serum, and store at -80°C for cytokine analysis.

-

Cytokine Analysis: Quantify serum levels of TNF-α, IL-6, and IL-1β using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[12]

-

Histopathology:

-

Dissect hind paws and fix them in 10% neutral buffered formalin for 48 hours.

-

Decalcify tissues in 10% EDTA for 14-21 days.

-

Process, embed in paraffin, section (4-5 µm), and stain with Hematoxylin & Eosin (H&E) for general morphology and Safranin O-Fast Green for cartilage visualization.[13]

-

Score sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5 by a blinded pathologist.[4]

-

Visualizations: Pathways and Workflows

Caption: Prophylactic treatment workflow for the CIA mouse model.

Caption: Proposed mechanism of action for this compound.

References

- 1. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Systemic Immune Response to Collagen-Induced Arthritis and the Impact of Bone Injury in Inflammatory Conditions [mdpi.com]

- 3. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]

- 5. inotiv.com [inotiv.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. chondrex.com [chondrex.com]

- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 10. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytokines profiling by multiplex analysis in experimental arthritis: which pathophysiological relevance for articular versus systemic mediators? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

How to dissolve and prepare ZK824190 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of ZK824190, a selective inhibitor of urokinase plasminogen activator (uPA), for use in various experimental settings.

Introduction to this compound

This compound is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling. It exhibits significantly less inhibitory activity against tissue plasminogen activator (tPA) and plasmin, making it a specific tool for studying uPA-mediated processes.[1][2][3] this compound is orally available, demonstrating a moderate half-life in vivo.[1][3]

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of this compound and its hydrochloride salt is presented in the table below. The hydrochloride salt form generally offers improved water solubility and stability.[1][2]

| Property | This compound | This compound hydrochloride | Reference |

| IC50 (uPA) | 237 nM | 237 nM | [1][2][3] |

| IC50 (tPA) | 1600 nM | 1600 nM | [1][2][3] |

| IC50 (Plasmin) | 1850 nM | 1850 nM | [1][2][3] |

| Molecular Weight | 414.43 g/mol | 450.89 g/mol | [4] |

| Oral Availability (F%) in Rats | 55% | 55% | [1][3] |

| Half-life (T1/2) in Rats | 2.8 hours | 2.8 hours | [1][3] |

| Cmax in Rats (2 mg/kg, p.o.) | 0.64 µg/mL | 0.64 µg/mL | [1][3] |

| AUC in Rats (2 mg/kg, p.o.) | 2.2 hµg/mL | 2.2 hµg/mL | [1][3] |

Signaling Pathway of uPA

The urokinase plasminogen activator system plays a pivotal role in extracellular matrix degradation and cell signaling. The pathway, which is inhibited by this compound, is depicted below.

Caption: this compound inhibits uPA, blocking the conversion of plasminogen to plasmin.

Experimental Protocols

Preparation of this compound Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final working concentration for various experiments.

Materials:

-

This compound or this compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[1][2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.

Protocol:

-

Thaw a vial of the this compound stock solution.

-

Perform a serial dilution of the stock solution in cell culture medium to achieve the final working concentrations.

-

Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Preparation of Formulations for In Vivo Experiments

This compound can be formulated for oral (p.o.) administration in animal models. Below are established protocols for preparing this compound solutions for in vivo use.[1][2]

Protocol 1: Saline-based Formulation

-

Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.

-

To prepare a 1 mL working solution, add 100 µL of a concentrated this compound DMSO stock solution to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]

-

This formulation has been shown to achieve a solubility of at least 2.08 mg/mL.[1]

Protocol 2: Corn Oil-based Formulation

-

Prepare a 10% DMSO and 90% corn oil vehicle.

-

To prepare a 1 mL working solution, add 100 µL of a concentrated this compound DMSO stock solution to 900 µL of corn oil.

-

Vortex thoroughly to ensure a homogenous suspension.

-

This formulation has been shown to achieve a solubility of at least 2.08 mg/mL.[1]

Solubility Data Summary:

| Solvent System | This compound Solubility | This compound hydrochloride Solubility | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.02 mM) | ≥ 2.5 mg/mL (5.54 mM) | [1][2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.02 mM) | ≥ 2.5 mg/mL (5.54 mM) | [1][2] |

| DMSO | 12 mg/mL (28.96 mM) | 100 mg/mL (221.80 mM) | [3][4] |

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol describes a general method to assess the inhibitory activity of this compound on uPA using a chromogenic substrate.

Caption: Workflow for determining the inhibitory activity of this compound on uPA.

Materials:

-

Human uPA enzyme

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed amount of human uPA enzyme to each well.

-

Add the this compound dilutions to the wells containing uPA. Include a vehicle control (assay buffer with DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Invasion Assay (Transwell Assay)

This protocol outlines a method to evaluate the effect of this compound on the invasive potential of cancer cells.

Caption: Workflow for assessing the anti-invasive effects of this compound.

Materials:

-

Invasive cancer cell line (e.g., MDA-MB-231)

-

Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane extract

-

Cell culture medium (with and without serum)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

Microscope

Protocol:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

-

Seed the treated cells into the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts and allow them to dry.

-

Image multiple fields of the stained cells using a microscope and count the number of invaded cells.

-

Quantify the results and compare the number of invaded cells in the this compound-treated groups to the vehicle control.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 4. mdpi.com [mdpi.com]

ZK824190: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of ZK824190, a selective inhibitor of urokinase plasminogen activator (uPA). The information is intended to guide researchers in designing and executing preclinical studies, particularly in the context of autoimmune and neuroinflammatory disorders such as multiple sclerosis.

Introduction

This compound is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA). The uPA system is implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. In the central nervous system (CNS), uPA is believed to play a role in the breakdown of the blood-brain barrier and the infiltration of inflammatory cells, making it a therapeutic target for diseases like multiple sclerosis.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo use of this compound.

| Parameter | Value | Animal Model | Administration Route | Source |

| Effective Dosage | 2 mg/kg | Rat (EAE Model) | Oral (p.o.) | Commercial Supplier Data |

| Pharmacokinetics (T1/2) | 2.8 hours | Rat | Oral (p.o.) | Commercial Supplier Data |

| Oral Bioavailability | High | Rat | Oral (p.o.) | [1] |

Experimental Protocols

Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in Rats

The most relevant animal model for studying the in vivo efficacy of this compound for multiple sclerosis is the Experimental Autoimmune Encephalomyelitis (EAE) model. EAE is an inflammatory demyelinating disease of the central nervous system that mimics many of the clinical and pathological features of MS.

Materials:

-

Female Lewis rats (8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein (MOG35-55) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Sterile phosphate-buffered saline (PBS)

-

Isoflurane or other suitable anesthetic

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

Protocol for EAE Induction:

-

Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion by mixing MOG35-55 peptide with an equal volume of CFA to a final concentration of 1 mg/mL. Emulsify using two syringes connected by a Luer-Lok until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

-

Immunization: Anesthetize the rats with isoflurane. Inject 100 µL of the MOG/CFA emulsion subcutaneously into the base of the tail.

-

Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 300 ng of pertussis toxin intravenously or intraperitoneally.

-

Clinical Scoring: Monitor the animals daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Moribund

-

5: Death

-

-

Ethical Considerations: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Provide supportive care (e.g., softened food and water on the cage floor) for animals with severe paralysis.

This compound Formulation and Administration

Formulation:

This compound can be formulated for oral administration as a suspension in a suitable vehicle. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Weigh the required amount of this compound.

-

Prepare the 0.5% CMC solution.

-

Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.

-

Prepare fresh on the day of administration.

Administration:

-

Dosage: Based on available data, a starting dose of 2 mg/kg is recommended for rats.

-

Route: Oral gavage (p.o.).

-

Frequency: Once daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

Visualization of Signaling Pathway and Experimental Workflow

Urokinase Plasminogen Activator (uPA) Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of uPA. The following diagram illustrates the central role of uPA in the signaling cascade that contributes to neuroinflammation.

Caption: uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the EAE rat model.

Caption: Experimental workflow for this compound efficacy in the EAE rat model.

References

Application Notes and Protocols for ZK824190 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in various physiological and pathological processes. The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), plays a pivotal role in fibrinolysis, tissue remodeling, cell migration, and invasion.[1][2] Dysregulation of the uPA system is frequently associated with diseases characterized by excessive tissue degradation and cell migration, such as cancer metastasis and inflammatory disorders.[1][3] this compound offers a valuable tool for investigating the therapeutic potential of uPA inhibition in these disease contexts. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of uPA activity.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against uPA and related proteases. This data is essential for designing experiments and interpreting results.

| Target Protease | IC50 (nM) |

| uPA (urokinase Plasminogen Activator) | 237 |

| tPA (tissue Plasminogen Activator) | 1600 |

| Plasmin | 1850 |

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the selectivity of this compound for uPA over other related serine proteases.[3][4]

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of uPA. This intervention disrupts the uPA-mediated signaling cascade, which has both proteolytic and non-proteolytic downstream effects.

References

- 1. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 4. mdpi.com [mdpi.com]

ZK824190: A Selective Inhibitor of the Urokinase Plasminogen Activator (uPA) System

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a potent and selective small molecule inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in pericellular proteolysis through the conversion of plasminogen to plasmin.[1] The uPA system plays a significant role in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and tumor invasion. Dysregulation of the uPA pathway is implicated in the progression of various diseases, including cancer and inflammatory disorders such as multiple sclerosis. This compound, with its high selectivity for uPA over other related proteases, serves as a valuable chemical tool for investigating the biological functions and therapeutic potential of targeting the uPA signaling cascade.

These application notes provide comprehensive protocols for utilizing this compound in both in vitro and in vivo research settings to probe the urokinase plasminogen activator system.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| uPA (urokinase Plasminogen Activator) | 237 |

| tPA (tissue Plasminogen Activator) | 1600 |

| Plasmin | 1850 |

Table 2: In Vivo Pharmacokinetic Profile of this compound in a Rat Model

| Parameter | Value |

| Dose | 2 mg/kg (oral administration) |

| Oral Bioavailability (F) | 55% |

| Cmax | 0.64 µg/mL |

| AUC | 2.2 h*µg/mL |

| T1/2 | 2.8 h |

Signaling Pathway

References

- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of ZK824190 in Biological Samples